

Spectroscopic data of 5-Methyl-3-methylene-2-hexanone (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-3-methylene-2-hexanone

Cat. No.: B143137

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **5-Methyl-3-methylene-2-hexanone**

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **5-Methyl-3-methylene-2-hexanone** (CAS No. 1187-87-7), a ketone compound with applications in proteomics research as an impurity of the antipsychotic drug Tetrabenazine.^{[1][2]} The structural elucidation of such molecules is critically dependent on a multi-faceted spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers an in-depth interpretation of the spectral data, grounded in established principles, and provides field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

5-Methyl-3-methylene-2-hexanone is an α,β -unsaturated ketone with a molecular formula of $C_8H_{14}O$ and a molecular weight of 126.20 g/mol.^{[1][3]} Its structure features several key functional groups that give rise to distinct spectroscopic signals: a carbonyl group ($C=O$), a carbon-carbon double bond ($C=C$), an isobutyl group, and a methyl ketone group. Understanding this arrangement is fundamental to interpreting the resulting spectra.

Caption: 2D structure of **5-Methyl-3-methylene-2-hexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For **5-Methyl-3-methylene-2-hexanone**, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The expected signals for **5-Methyl-3-methylene-2-hexanone** are detailed below.

Signal Assignment	Multiplicity	Chemical Shift (δ , ppm) (Predicted)	Integration	Key Correlation
H-1 ($\text{CH}_3\text{-C=O}$)	Singlet (s)	2.1 - 2.3	3H	Adjacent to carbonyl group
H-4 ($-\text{CH}_2-$)	Doublet (d)	2.2 - 2.4	2H	Coupled to H-5
H-5 ($-\text{CH}-$)	Nonet (n)	1.8 - 2.0	1H	Coupled to H-4 and H-6/H-7
H-6, H-7 ($\text{CH}(\text{CH}_3)_2$)	Doublet (d)	0.9 - 1.0	6H	Equivalent methyls coupled to H-5
H-8 ($=\text{CH}_2$)	Singlet (s)	5.8 - 6.0	1H	Vinylic proton, trans to C=O
H-8' ($=\text{CH}_2$)	Singlet (s)	5.6 - 5.8	1H	Vinylic proton, cis to C=O

Expert Interpretation: The two vinylic protons on C-8 are diastereotopic and are expected to appear as two distinct singlets or narrowly split doublets due to geminal coupling. The downfield shift of these protons is characteristic of their position on a double bond conjugated with a carbonyl group. The singlet for the H-1 methyl protons confirms their attachment to the electron-withdrawing carbonyl carbon. The complex splitting pattern (nonet) for H-5 is a classic indicator of a methine proton coupled to a methylene group and two methyl groups.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[\[3\]](#)

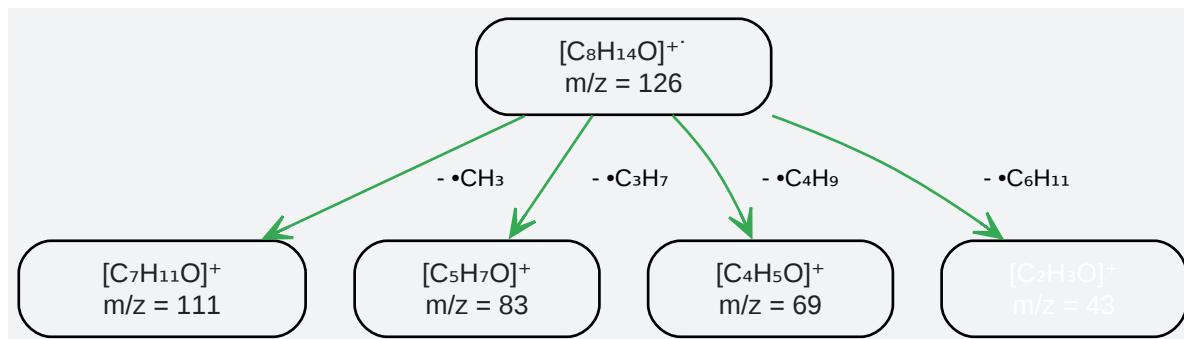
Signal Assignment	Chemical Shift (δ , ppm) (Predicted)	Key Feature
C-1 (CH_3)	25 - 30	Methyl ketone carbon
C-2 (C=O)	195 - 205	Carbonyl carbon
C-3 (C=C)	145 - 150	Quaternary vinylic carbon
C-4 (CH_2)	45 - 50	Methylene carbon
C-5 (CH)	25 - 30	Methine carbon
C-6, C-7 (CH_3)	20 - 25	Equivalent methyl carbons
C-8 ($=\text{CH}_2$)	125 - 130	Terminal vinylic carbon

Expert Interpretation: The most downfield signal belongs to the carbonyl carbon (C-2), a defining characteristic of ketones. The two sp^2 hybridized carbons of the double bond (C-3 and C-8) are found in the typical vinylic region (125-150 ppm). The remaining sp^3 carbons of the isobutyl group appear in the upfield aliphatic region, with their specific shifts determined by their distance from the electron-withdrawing conjugated system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹) (Predicted)	Vibration Type	Functional Group
~3080	C-H Stretch	Vinylic (=C-H)
2960-2870	C-H Stretch	Aliphatic (C-H)
~1685	C=O Stretch	α,β-Unsaturated Ketone
~1620	C=C Stretch	Alkene
~1465	C-H Bend	CH ₂ and CH ₃
~900	C-H Bend	=CH ₂ Out-of-plane bend

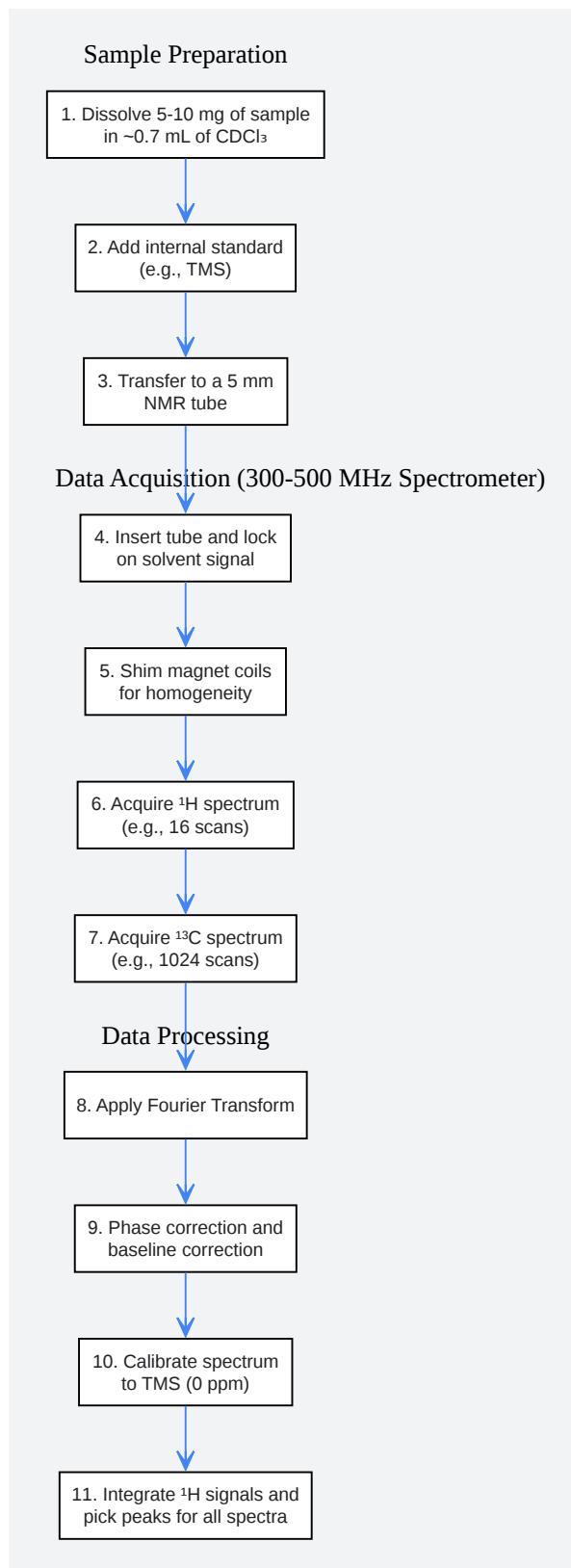

Expert Interpretation: The two most diagnostic peaks in the IR spectrum are the strong absorptions for the C=O and C=C stretches. The carbonyl stretch appears at a lower wavenumber (~1685 cm⁻¹) than in a saturated ketone (~1715 cm⁻¹) due to the conjugation with the adjacent double bond, which delocalizes electron density and weakens the C=O bond. The C=C stretch is also clearly visible, confirming the presence of the methylene group. The presence of both sp² and sp³ C-H stretching frequencies further corroborates the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation.[\[4\]](#)

m/z Value	Ion Assignment	Mechanistic Implication
126	[M] ⁺	Molecular Ion
111	[M - CH ₃] ⁺	Loss of a methyl radical
83	[M - C ₃ H ₇] ⁺	Loss of an isopropyl radical (McLafferty rearrangement product)
69	[C ₄ H ₅ O] ⁺	Cleavage at C4-C5 bond
43	[CH ₃ CO] ⁺	Acylium ion (Base Peak)

Expert Interpretation: The molecular ion peak at m/z 126 confirms the molecular formula $C_8H_{14}O$. The fragmentation pattern is highly characteristic of ketones. The most abundant peak (base peak) is expected at m/z 43, corresponding to the stable acylium ion $[CH_3CO]^+$, formed by alpha-cleavage. Another significant fragmentation pathway is the McLafferty rearrangement, which is common for ketones with gamma-hydrogens. This rearrangement leads to the loss of a neutral propene molecule and the formation of an enol radical cation, which can then fragment further, contributing to the peak at m/z 83.

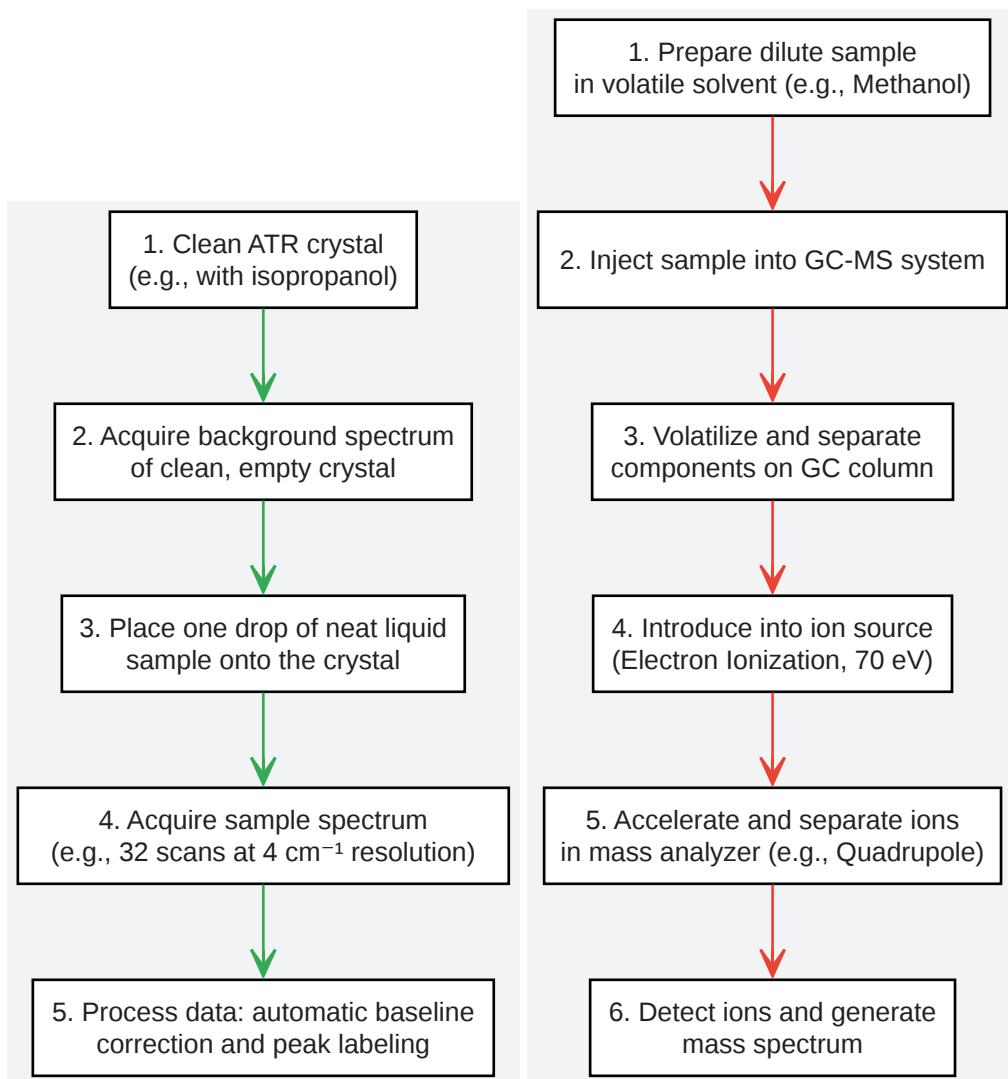

[Click to download full resolution via product page](#)

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow


[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR spectroscopy.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **5-Methyl-3-methylene-2-hexanone** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Use a 300 MHz or higher field NMR spectrometer. After inserting the sample, lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.
- **^1H Spectrum Acquisition:** Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical.
- **^{13}C Spectrum Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 220-250 ppm is required. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans is necessary.

IR Spectroscopy Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis.

Methodology:

- Sample Introduction: Use Gas Chromatography (GC) for sample introduction to ensure purity. A dilute solution of the compound in a volatile solvent like methanol or hexane is injected.
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation and create positive ions.

- Mass Analysis: A quadrupole mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 300 amu.
- Data Interpretation: The resulting mass spectrum is plotted as relative abundance versus m/z. The spectrum is analyzed for the molecular ion and characteristic fragment ions, and can be compared against spectral libraries like NIST for confirmation. [4]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of **5-Methyl-3-methylene-2-hexanone**. NMR spectroscopy elucidates the precise C-H framework, IR spectroscopy confirms the presence and electronic environment of the key functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. The data and protocols presented in this guide serve as an authoritative reference for researchers in quality control, synthetic chemistry, and drug development who may encounter this compound.

References

- PubChem. 5-Methyl-2-hexanone | C7H14O | CID 8034.
- PubChem. **5-Methyl-3-methylene-2-hexanone** | C8H14O | CID 14473.
- Chemsoc. Trifluoromethyl trifluorovinyl ether | CAS#:1187-93-5.
- SpectraBase. 2-Hexanone, 5-methyl-3-methylene-.
- Wikipedia. Perfluoro(methyl vinyl ether).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. 5-Methyl-3-methylene-2-hexanone | LGC Standards [lgcstandards.com]
- 3. 5-Methyl-3-methylene-2-hexanone | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic data of 5-Methyl-3-methylene-2-hexanone (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143137#spectroscopic-data-of-5-methyl-3-methylene-2-hexanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com